molecular formula C18H16N2O4S B2652551 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 897620-47-2

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2652551
CAS RN: 897620-47-2
M. Wt: 356.4
InChI Key: FOEKCRYONKAMRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecule contains a total of 60 bonds; 33 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aromatic), 1 ketone (aromatic) .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Benzothiazole derivatives have demonstrated significant antimicrobial and antibacterial properties. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes exhibited promising in vitro antibacterial activities against strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa, showcasing their potential as effective agents in combating microbial infections (Obasi et al., 2017).

Antioxidant Properties

Benzothiazole derivatives have also been explored for their antioxidant capabilities. A study involving the synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed that many compounds possessed moderate to significant radical scavenging activity, indicating their potential utility in designing more potent biologically active compounds for antioxidant applications (Ahmad et al., 2012).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, involving benzothiazole derivatives, has shown promising results as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some derivatives displaying significant effectiveness, suggesting their potential in developing new therapeutic agents for inflammatory and pain-related conditions (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Research has also highlighted the role of benzothiazole derivatives as corrosion inhibitors, particularly for carbon steel in acidic environments. The compounds demonstrated higher inhibition efficiencies and stability compared to previously reported inhibitors, underscoring their potential in industrial applications to protect metals against corrosion (Hu et al., 2016).

Mechanism of Action

The compound is a potent and selective inhibitor of human B-lymphocyte kinase (BLK), a tyrosine kinase receptor that plays a crucial role in the regulation of B-cell activation and proliferation. It’s also mentioned that the compound has anti-inflammatory properties .

properties

IUPAC Name

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10(21)11-4-6-12(7-5-11)17(22)20-18-19-13-8-14(23-2)15(24-3)9-16(13)25-18/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEKCRYONKAMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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